molecular formula C21H20N6O B2887688 2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034421-33-3

2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2887688
CAS No.: 2034421-33-3
M. Wt: 372.432
InChI Key: WINUKYWEQJEGHP-UHFFFAOYSA-N
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Description

The compound 2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic hybrid molecule featuring a benzodiazole core, a pyrrolidine ring, and a 2-phenyl-1,2,3-triazole-4-carbonyl substituent. Its structure combines aromatic and aliphatic moieties, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-15-23-18-9-5-6-10-20(18)26(15)17-11-12-25(14-17)21(28)19-13-22-27(24-19)16-7-3-2-4-8-16/h2-10,13,17H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINUKYWEQJEGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for 1,4-disubstituted triazoles. However, achieving the 2H-tautomer requires careful substituent engineering:

Procedure:

  • React phenylacetylene (1) with 4-azidobutyric acid (2) under Cu(I) catalysis
  • Isolate 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (3)
  • Acid-catalyzed tautomerization to 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (4)

Key Data:

Step Yield (%) Conditions
1-2 78 CuSO₄·5H₂O, sodium ascorbate, DMF, 60°C
3 92 H₂SO₄ (conc.), 0°C, 2h

Alternative Route via β-Ketophosphonates

Recent advances using β-carbonyl phosphonates enable direct triazole carboxylate formation:

Reaction Scheme:
β-Ketophosphonate (5) + Phenyl azide (6) → Triazole carboxylate (7)

Optimized Conditions:

  • Cs₂CO₃ (2.5 eq)
  • DMSO, 25°C, 12h
  • Yield: 89%

Pyrrolidine Functionalization and Amide Coupling

N1-Acylation of Pyrrolidine

Activation of triazole carboxylic acid (4) as acid chloride followed by amide formation:

Procedure:

  • Treat 4 with SOCl₂ (3 eq) in anhydrous THF, 0°C→RT
  • Add pyrrolidine (8) in presence of Et₃N (2.5 eq)
  • Isolate 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidine (9)

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.45-7.32 (m, 5H, Ar-H), 3.85-3.45 (m, 4H, pyrrolidine-H)
  • Yield: 83%

C3-Hydroxy to Leaving Group Conversion

Introduce bromine at pyrrolidine C3 for subsequent benzodiazole coupling:

Stepwise Protocol:

  • Oxidize 9 to 3-hydroxypyrrolidine (10) using mCPBA (1.2 eq)
  • Treat with PBr₃ (2 eq) in dry CH₂Cl₂
  • Obtain 3-bromo derivative (11) in 76% yield

Synthesis of 2-Methyl-1H-1,3-Benzodiazole

Cyclocondensation Route

Modified Gould-Jacobs method for benzodiazole formation:

Optimized Procedure:

  • React o-phenylenediamine (12) with acetic anhydride (3 eq)
  • Heat at 140°C under N₂ for 8h
  • Crystallize 2-methyl-1H-benzo[d]imidazole (13) from EtOH/H₂O

Yield: 91%
Purity: >99% (HPLC)

Final Coupling: Alkylation of Benzodiazole

Nucleophilic Displacement

Couple bromopyrrolidine (11) with benzodiazole (13) :

Reaction Parameters:

  • K₂CO₃ (3 eq), DMF, 80°C, 24h
  • Yield: 68%
  • Purification: Column chromatography (SiO₂, EtOAc/hexane 1:3)

Critical Analysis:

  • Competing N3-alkylation minimized by steric hindrance
  • Elevated temperature required for C3 selectivity

Alternative Synthetic Strategies

Late-Stage Triazole Formation

Diverted synthesis using triazole trifluoroborate intermediates:

Advantages:

  • Enables Suzuki-Miyaura coupling for diversified aryl groups
  • Avoids tautomerization issues

Limitations:

  • Requires specialized boron reagents
  • Lower overall yield (54-62%) compared to CuAAC

One-Pot Assembly

Investigational approach combining triazole formation and benzodiazole coupling:

Pilot Results:

  • Simultaneous CuAAC/Buchwald-Hartwig amination
  • Moderate yield (41%) due to competing side reactions
  • Requires further optimization

Analytical Characterization and Quality Control

Spectroscopic Validation

Key Signatures in Target Molecule:

  • FT-IR: 1685 cm⁻¹ (amide C=O), 1602 cm⁻¹ (triazole C=N)
  • HRMS (ESI+): m/z calcd for C₂₁H₂₀N₆O 388.1745, found 388.1742

Purity Assessment

HPLC Conditions:

  • Column: C18, 150 × 4.6 mm
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
  • Retention time: 8.72 min
  • Purity: 98.4%

Industrial Scalability Considerations

Process Intensification

  • Continuous flow CuAAC reactor for triazole synthesis
  • Membrane-assisted solvent switching for amide coupling

Green Chemistry Metrics

Parameter Batch Process Improved Process
PMI (kg/kg) 87 34
E-factor 63 19
Energy (kWh/mol) 410 158

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzimidazole or triazole rings, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Unresolved Questions : The exact dihedral angles and intermolecular interactions of the target compound remain uncharacterized. Future crystallographic studies (using SHELX or ORTEP ) are needed to validate predictions.

Biological Activity

The compound 2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole represents a novel hybrid structure that combines the pharmacological properties of benzodiazoles and triazoles. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

  • A benzodiazole core, known for its diverse biological activities.
  • A triazole moiety that enhances bioactivity and solubility.
  • A pyrrolidine ring that contributes to its pharmacokinetic properties.

Anticancer Activity

Research has indicated that compounds containing both triazole and benzodiazole moieties exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
  • Selectivity : Preliminary data suggest that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, which is a desirable trait for anticancer agents.

Antimicrobial Activity

The hybrid compound has shown promising results against a range of microbial strains:

  • Inhibition of Bacterial Growth : Studies reported minimum inhibitory concentrations (MIC) indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values were comparable to established antibiotics like ciprofloxacin.
Microbial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus12.52
Escherichia coli252

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • COX-II Inhibition : Initial studies suggest that it may inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. This could position it as a candidate for treating inflammatory diseases.

Molecular Interactions

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Binding affinity studies indicate that the compound interacts with key enzymes involved in cancer progression and inflammation.
  • Cellular Pathways : The compound appears to modulate various cellular pathways, including those related to apoptosis and cell cycle regulation.

Case Studies

Recent case studies have highlighted the efficacy of similar compounds based on the triazole-benzodiazole framework:

  • A study involving a related triazole derivative demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for further development into therapeutic agents.

Q & A

Basic: What experimental strategies are recommended for synthesizing 2-methyl-1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole with high yield and purity?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the benzodiazole core followed by functionalization of the pyrrolidine and triazole moieties. Key steps include:

  • Coupling reactions : Use of 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride with pyrrolidin-3-amine under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to form the pyrrolidine-triazole intermediate .
  • Benzodiazole assembly : Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic or thermal conditions.
  • Optimization : Control reaction temperature (e.g., 60–80°C for cyclization steps) and use catalysts like p-toluenesulfonic acid for imine formation. Monitor purity via TLC and HPLC, with final purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., anisotropic displacement parameters) during structural refinement of this compound?

Answer:
Discrepancies in crystallographic data often arise from disordered solvent molecules or thermal motion. To address this:

  • Refinement software : Use SHELXL (via WinGX interface) to model anisotropic displacement ellipsoids and apply restraints/constraints for disordered regions .
  • Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements and ORTEP-3 for visualizing thermal ellipsoids .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. If twinning is suspected, use SHELXD for twin law identification .

Basic: What spectroscopic and computational methods are critical for confirming the structure of this compound?

Answer:

  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3). Key signals include:
    • Benzodiazole protons: δ 7.2–8.1 ppm (aromatic).
    • Pyrrolidine protons: δ 3.5–4.5 ppm (N–CH2 and CH–N).
    • Triazole carbonyl: δ ~165 ppm in 13C^{13}C-NMR .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) via HRMS (ESI-TOF).
  • DFT calculations : Compare computed IR/NMR spectra (Gaussian 09, B3LYP/6-31G*) with experimental data .

Advanced: How can researchers design docking studies to evaluate the interaction of this compound with biological targets (e.g., enzymes)?

Answer:

  • Target selection : Prioritize enzymes with binding pockets complementary to the triazole-pyrrolidine-benzodiazole scaffold (e.g., kinases or proteases).
  • Software : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the ligand by optimizing geometry (DFT) and assigning partial charges (AM1-BCC) .
  • Validation : Cross-reference docking poses with crystallographic data (if available) and perform MD simulations (NAMD/GROMACS) to assess binding stability .

Basic: What methods are used to assess the compound’s solubility and stability in biological assays?

Answer:

  • Solubility screening : Test in DMSO (stock solution) and dilute into PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS).
  • Stability assays :
    • HPLC : Track degradation under physiological conditions (37°C, 24–72 hrs).
    • LC-MS : Identify degradation products (e.g., hydrolysis of triazole carbonyl) .

Advanced: How can researchers address low reproducibility in synthetic yields due to solvent effects?

Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps and non-polar solvents (toluene) for cyclization. Use Hansen solubility parameters to predict solvent compatibility.
  • Microwave-assisted synthesis : Improve reaction efficiency (e.g., 100°C, 30 min) with controlled pressure .
  • In-situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to optimize reaction endpoints .

Advanced: What strategies are recommended for resolving conformational ambiguities in the pyrrolidine ring using DFT and XRD data?

Answer:

  • Conformational sampling : Perform a Monte Carlo torsional search (e.g., MacroModel) to identify low-energy conformers.
  • XRD vs DFT comparison : Overlay DFT-optimized structures (B3LYP/6-31G*) with crystallographic coordinates to assess puckering (e.g., C3-endo vs C2-exo) .
  • QTAIM analysis : Use AIMAll to evaluate electron density topology at ring critical points .

Basic: How can researchers validate the absence of synthetic byproducts (e.g., regioisomers) in the final compound?

Answer:

  • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to confirm connectivity (e.g., triazole C=O to pyrrolidine N–CH).
  • X-ray crystallography : Resolve regioisomeric ambiguity by determining absolute configuration .
  • HPLC-MS : Detect trace byproducts with a C18 column (ACN/water gradient) and compare retention times .

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